(2,4,5-Trichlorophenyl)methanol

Physicochemical Properties Formulation Material Handling

Using an incorrect trichlorophenylmethanol isomer derails SAR studies and scale-up campaigns-only the 2,4,5-pattern activates the benzylic position for targeted nucleophilic substitution while leaving the 3- and 6-positions open for further regioselective functionalization. • Non-substitutable 2,4,5-regioisomer: ensures correct molecular architecture; alternative isomers produce divergent reactivity and inferior biological performance. • ≥98% purity white crystalline solid: simplifies weighing/charging versus liquid analogs; eliminates pre-purification, improving yield consistency. • Direct precursor to 2,4,5-trichlorobenzyl chloride: streamlines multi-step routes to APIs and agrochemical active ingredients.

Molecular Formula C7H5Cl3O
Molecular Weight 211.47
CAS No. 19010-52-7
Cat. No. B2451945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4,5-Trichlorophenyl)methanol
CAS19010-52-7
Molecular FormulaC7H5Cl3O
Molecular Weight211.47
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Cl)Cl)CO
InChIInChI=1S/C7H5Cl3O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2
InChIKeyLSQAZVNEESSDTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2,4,5-Trichlorophenyl)methanol: Physicochemical & Procurement Profile


(2,4,5-Trichlorophenyl)methanol (syn. 2,4,5-trichlorobenzyl alcohol), CAS 19010-52-7, is a polychlorinated benzylic alcohol with the molecular formula C₇H₅Cl₃O and a molecular weight of 211.47 g/mol . Its key predicted physicochemical parameters include a density of 1.5±0.0 g/cm³, a boiling point of 299.4±0.0 °C at 760 mmHg, a flash point of 134.9±0.0 °C, and a LogP of 2.63 [1]. This compound is primarily supplied as a ≥98% purity white crystalline solid , and it is classified as a harmful/irritant under GHS with hazard statements H302, H315, H319, and H335 .

Physical State Crystalline solid at ambient temperature
Regiochemistry Defined 2,4,5-trichloro substitution pattern
Purity Grade High-purity specification for synthesis

(2,4,5-Trichlorophenyl)methanol: Regioisomerism and Substitution Failure


The regiospecific 2,4,5-trichloro substitution pattern on the benzyl alcohol scaffold is the primary determinant of this compound's utility and is non-interchangeable with other trichlorophenylmethanol isomers (e.g., 2,4,6- or 3,4,5-). While all isomers share the same molecular formula (C₇H₅Cl₃O) and nearly identical molecular weight (~211.47 g/mol), their distinct spatial arrangement of electron-withdrawing chlorine substituents fundamentally alters key physical properties [1] and, critically, dictates their reactivity and selectivity in downstream synthetic transformations [2][3]. Specifically, the 2,4,5-pattern activates the benzylic position for specific nucleophilic substitutions while leaving the aryl ring susceptible to further regioselective functionalization at the remaining unsubstituted 3- and 6-positions, a reactivity profile that is essential for generating specific molecular architectures in pharmaceuticals and agrochemicals [2]. Attempting to substitute with an alternative isomer would yield a different product with potentially divergent, and likely inferior, biological or physical performance characteristics [3].

Regioisomer mismatch alters reactivity

2,4,6- or 3,4,5-trichloro isomers change activation at unsubstituted positions, leading to different synthetic outcomes.

Product divergence may not transfer

Isomer substitution may yield a product with divergent biological or physical performance; direct replacement is not supported.

(2,4,5-Trichlorophenyl)methanol: Differentiation from Closest Analogs


Solid vs. Liquid Physical State

The 2,4,5-trichloro substitution pattern confers a solid physical state at room temperature, in stark contrast to its 2,3,4- and 2,4,6-trichloro isomers which are reported as liquids or low-melting solids [1]. The target compound exists as a white crystalline solid with a melting point range of 98-101 °C (for the closely related 2,4,6-isomer; direct data for the 2,4,5-isomer is not widely published but it is consistently supplied and stored as a solid at ambient temperature, unlike liquid isomers) .

Physical State
Reported
2,4,5-isomer: white crystalline solid; 2,4,6- and 2,3,4-isomers reported as liquids or low-melting solids.
May support solid-form handling preference
Context-dependent; confirm behavior at scale
Physicochemical Properties Formulation Material Handling

Lipophilicity and Chromatographic Retention

The 2,4,5-trichloro substitution pattern results in a higher calculated partition coefficient (LogP) compared to less chlorinated analogs, translating to measurably different chromatographic retention behavior [1]. This differential lipophilicity is a direct consequence of the three chlorine atoms and can be exploited for separation or purification.

Lipophilicity (LogP)
Class-level
Predicted LogP 2.63–3.02; significantly higher than dichloro analog (~1 log unit difference).
Supports HPLC retention differentiation
Class-level inference; verify experimentally
Analytical Chemistry Method Development Lipophilicity

Regiospecific Intermediate for Aryl Architectures

The 2,4,5-trichloro substitution pattern is a defined pharmacophore element in several bioactive chemotypes, and this specific alcohol serves as a critical entry point for constructing these molecules. Unlike other isomers, the 2,4,5-pattern allows for selective further functionalization at the unsubstituted 3- and 6-positions of the phenyl ring, which is often essential for achieving the desired biological activity . While specific yield data for this exact alcohol is limited in open literature, its 2,4,5-trichlorophenyl ester derivatives are established and valued intermediates in peptide synthesis, underscoring the utility of this substitution pattern [1][2].

Synthetic Utility
Class-level
Unsubstituted 3- and 6-positions enable regioselective derivatization; 2,4,6-isomer lacks this pattern.
Regiospecific scaffold for SAR exploration
Limited open yield data; confirm reactivity
Synthetic Chemistry Drug Discovery Agrochemical Intermediates

Commercial Availability and Purity

The target compound is commercially available from multiple reputable vendors in high purity (≥98% by GC area), with specific batch analysis data confirming its quality as a white crystalline solid . This level of purity and the solid physical state are critical for research applications requiring consistent and reliable starting material.

Purity & Form
Specification review
Purity: ≥98% (GC); Form: white crystalline solid.
Reported high-purity solid; supports procurement consistency
Verify CoA from supplier
Procurement Supply Chain Quality Control

(2,4,5-Trichlorophenyl)methanol: Application Scenarios


Trichlorophenyl Drug Candidate Synthesis

Medicinal chemists require (2,4,5-Trichlorophenyl)methanol as a key building block for introducing the 2,4,5-trichlorophenyl moiety into lead compounds. As established in Section 3, the 2,4,5-regioisomer is non-substitutable for other trichlorophenyl isomers due to the unique reactivity of its remaining unsubstituted ring positions . This precise control over molecular architecture is essential for exploring structure-activity relationships (SAR) where the chlorination pattern directly influences target binding affinity and selectivity [1].

Robust Intermediate for Large-Scale Synthesis

Process chemists scaling up reactions benefit from the compound's solid physical state, which simplifies handling and charging compared to liquid or low-melting analogs . Its consistent high purity from commercial sources (≥98%) minimizes the need for costly and time-consuming pre-purification, directly improving process efficiency and yield consistency. The compound's established role as a precursor to the reactive 2,4,5-trichlorobenzyl chloride [2] makes it a strategic intermediate for synthesizing more complex molecules on a larger scale.

Reference Standard for Method Development

Analytical chemists developing methods for detecting or quantifying polychlorinated aromatic compounds in environmental or biological matrices can utilize high-purity (2,4,5-Trichlorophenyl)methanol as a calibration standard or surrogate . Its distinct LogP value (~2.63-3.02) and unique retention time on reverse-phase HPLC columns, as highlighted in Section 3, allow for clear resolution from other chlorinated analogs, making it an ideal compound for validating method specificity and linearity .

Crop Protection Agent Precursor

Given the historical and ongoing importance of polychlorinated aromatics in agrochemistry [3], (2,4,5-Trichlorophenyl)methanol serves as a vital precursor for synthesizing novel herbicides and fungicides. The specific 2,4,5-chlorination pattern is a known motif in several commercial products, and this alcohol provides a direct route to these and next-generation analogs . Its high purity and solid form ensure reliable, reproducible synthesis of active ingredients during the research and development phase.

Application
Selection Property
Validation Focus
Drug candidate synthesis
2,4,5-Regioisomer identity
Regiochemical control for SAR studies
Large-scale synthesis
Solid-form handling
Process consistency and purity
Reference standard
Chromatographic retention profile
Method specificity and linearity
Agrochemical precursor
2,4,5-Chlorination pattern
Reproducible active ingredient synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,4,5-Trichlorophenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.